Cas no 2227740-06-7 (rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine)
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine
- EN300-1790580
- 2227740-06-7
-
- Inchi: 1S/C7H10N2/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7,9H,3,8H2/t6-,7+/m0/s1
- InChI Key: BKXYMYBALQTCMA-NKWVEPMBSA-N
- SMILES: N[C@@H]1C[C@H]1C1C=CNC=1
Computed Properties
- Exact Mass: 122.084398327g/mol
- Monoisotopic Mass: 122.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 41.8Ų
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790580-0.05g |
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine |
2227740-06-7 | 0.05g |
$1344.0 | 2023-09-19 | ||
| Enamine | EN300-1790580-0.1g |
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine |
2227740-06-7 | 0.1g |
$1408.0 | 2023-09-19 | ||
| Enamine | EN300-1790580-0.25g |
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine |
2227740-06-7 | 0.25g |
$1472.0 | 2023-09-19 | ||
| Enamine | EN300-1790580-0.5g |
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine |
2227740-06-7 | 0.5g |
$1536.0 | 2023-09-19 | ||
| Enamine | EN300-1790580-1.0g |
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine |
2227740-06-7 | 1g |
$1599.0 | 2023-06-03 | ||
| Enamine | EN300-1790580-2.5g |
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine |
2227740-06-7 | 2.5g |
$3136.0 | 2023-09-19 | ||
| Enamine | EN300-1790580-5.0g |
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine |
2227740-06-7 | 5g |
$4641.0 | 2023-06-03 | ||
| Enamine | EN300-1790580-10.0g |
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine |
2227740-06-7 | 10g |
$6882.0 | 2023-06-03 | ||
| Enamine | EN300-1790580-1g |
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine |
2227740-06-7 | 1g |
$1599.0 | 2023-09-19 | ||
| Enamine | EN300-1790580-5g |
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine |
2227740-06-7 | 5g |
$4641.0 | 2023-09-19 |
rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine
Professional Introduction torac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine (CAS No. 2227740-06-7)
Rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine is a meticulously crafted chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2227740-06-7, represents a sophisticated molecular architecture that has been engineered for its potential applications in drug discovery and development. The unique combination of a cyclopropane ring and a pyrrole moiety, coupled with the specific stereochemistry denoted by the (1R,2S) configuration, makes this molecule a subject of intense interest for researchers exploring novel therapeutic avenues.
The cyclopropane ring is a key structural feature that contributes to the compound's distinct chemical properties. Cyclopropanes are known for their high ring strain, which often translates into enhanced reactivity and binding affinity to biological targets. In contrast, the pyrrole group introduces a nitrogen-containing heterocycle that is commonly found in many bioactive molecules. Pyrroles are integral components of various natural products and pharmaceuticals, playing a crucial role in modulating biological processes. The presence of these two distinct moieties in rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine suggests a multifaceted interaction with biological systems.
The stereochemistry of the compound, specifically the (1R,2S) configuration, is another critical aspect that warrants detailed examination. Chirality plays an indispensable role in pharmaceuticals, as enantiomers of a molecule can exhibit vastly different biological activities. The precise stereochemical arrangement of rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine is likely to influence its pharmacokinetic and pharmacodynamic properties, making it essential for researchers to understand these interactions thoroughly.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such complex molecules with greater accuracy. These tools have been instrumental in elucidating the potential binding modes of rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine to various biological targets. For instance, studies have suggested that the compound may interact with enzymes and receptors involved in inflammatory pathways. This has opened up new possibilities for developing novel therapeutics targeting conditions such as arthritis and autoimmune diseases.
The synthesis of rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine presents unique challenges due to its complex stereochemistry. However, recent innovations in asymmetric synthesis have made it possible to produce enantiomerically pure forms of this compound with increasing efficiency. These advancements have not only improved the availability of the compound for research purposes but also paved the way for its potential use in clinical trials.
In addition to its potential therapeutic applications, rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine has also been explored as a key intermediate in the synthesis of more complex molecules. Its structural features make it an attractive building block for designing novel drug candidates with tailored biological activities. Researchers are particularly interested in leveraging its cyclopropane and pyrrole moieties to develop compounds with enhanced binding affinity and selectivity.
The growing body of research on rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine underscores its significance in modern medicinal chemistry. As our understanding of biological systems continues to evolve, compounds like this one are poised to play a pivotal role in discovering new treatments for a wide range of diseases. The integration of cutting-edge synthetic methodologies with advanced computational techniques ensures that researchers can fully exploit the potential of this remarkable molecule.
Future studies are likely to focus on optimizing the pharmacological properties of rac-(1R,2S)-2-(1H-pyrrol-3-yl)cyclopropan-1-amine through structure-based drug design approaches. By fine-tuning its chemical structure and exploring different stereochemical configurations, scientists aim to develop derivatives that exhibit improved efficacy and reduced side effects. These efforts are part of a broader effort within the pharmaceutical industry to transition towards more personalized medicine approaches.
The versatility of rac-(1R,2S)-2-(1H-pyrrol-3-y lcyclopropan - 1 - amine) also extends beyond its applications in drug discovery. It serves as an invaluable tool for studying fundamental aspects of molecular recognition and enzyme mechanisms. By investigating how this compound interacts with biological targets at the molecular level, researchers can gain insights into complex biochemical processes that are essential for maintaining health and treating disease.
In conclusion, rac -( 1 R , 2 S ) - 2 - ( 1 H - pyr rol - 3 - yl ) cyc lo pro pan - 1 - am ine ( C A S N o . 2227740 - 06 - 7 ) is a remarkable compound with significant potential in pharmaceutical chemistry and biomedicine . Its unique structural features , combined with its well-defined stereochemistry , make it an attractive candidate for further research . As scientific understanding continues to advance , this molecule is expected to contribute substantially to the development of novel therapeutic agents that address unmet medical needs .
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